

Introduction: A Versatile Fluorinated Synthone

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Compound of Interest

Compound Name:	2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate
CAS No.:	403-99-6
Cat. No.:	B1340561

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4-Fluoro-3-nitroaniline, identified by CAS Number 403-99-6, is a highly functionalized aromatic compound that has emerged as a crucial intermediate in modern organic synthesis.[1][2][3] Its structure, featuring an aniline ring substituted with a fluorine atom and a nitro group, offers a unique combination of reactivity and electronic properties.[1] This makes it an invaluable building block for creating complex molecular architectures, particularly within the pharmaceutical, agrochemical, and dye industries.[2][4] For researchers and scientists in drug development, the strategic incorporation of the 4-fluoro-3-nitrophenyl moiety can impart desirable pharmacological characteristics, including enhanced metabolic stability and target binding affinity.[5]

This guide provides a comprehensive technical overview of 4-fluoro-3-nitroaniline, moving from its fundamental physicochemical and spectral properties to its synthesis, biological significance, and key experimental applications. The content is structured to deliver not just data, but actionable, field-proven insights for professionals engaged in the intricate process of drug discovery.

Physicochemical Properties and Spectral Analysis

4-Fluoro-3-nitroaniline typically presents as a yellow to light brown crystalline powder.[6] Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 4-Fluoro-3-nitroaniline

Property	Value	Source(s)
CAS Number	364-76-1	[7]
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[8]
Molecular Weight	156.11 g/mol	[7]
Appearance	Yellow or gold powder	[8]
Melting Point	94-96 °C	[7]
Boiling Point	331.3 °C at 760 mmHg	[2]
Flash Point	91 °C (195.8 °F) - closed cup	[7]
Density	~1.45 g/cm ³	[2]
Water Solubility	Insoluble	[2]
IUPAC Name	4-fluoro-3-nitroaniline	[8]
SMILES	<chem>C1=CC(=C(C=C1N)[O-])F</chem>	[8]
InChIKey	LLIOADBCFIXIEU- UHFFFAOYSA-N	[8]

Nuclear Magnetic Resonance (NMR) Spectral Data

The structural elucidation of 4-fluoro-3-nitroaniline and its derivatives relies heavily on NMR spectroscopy. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups create a distinct and predictable pattern in both ¹H and ¹³C NMR spectra.[6]

Table 2: ¹H NMR Spectral Data for 4-Fluoro-3-nitroaniline

Proton Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)	Multiplicity	Coupling Constant (J) in Hz	Source
H-2	~7.43	dd	J(H,H) = 2.6, J(H,F) = 4.5	[6]
H-5	~6.90	ddd	J(H,H) = 8.9, J(H,H) = 2.6, J(H,F) = 1.2	[6]
H-6	~7.15	t	J(H,H) = 8.9, J(H,F) = 8.9	[6]
-NH ₂	~4.05	br s	-	[6]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'dd' denotes a doublet of doublets, 'ddd' a doublet of doublet of doublets, 't' a triplet, and 'br s' a broad singlet.

Synthesis and Purification

The most prevalent and commercially viable method for synthesizing 4-fluoro-3-nitroaniline is the electrophilic nitration of p-fluoroaniline under anhydrous conditions.[9][10] This approach avoids the low yields reported in earlier literature, making it suitable for both laboratory and industrial-scale production.[10]

Experimental Protocol: Synthesis via Nitration of p-Fluoroaniline

This protocol describes a robust, self-validating method for the laboratory-scale synthesis of 4-fluoro-3-nitroaniline. The causality behind the experimental choices, such as low temperature and anhydrous conditions, is critical for success. Low temperatures are essential to control the exothermic nitration reaction and prevent the formation of unwanted byproducts. Anhydrous conditions maximize the yield by preventing side reactions.[10]

Materials:

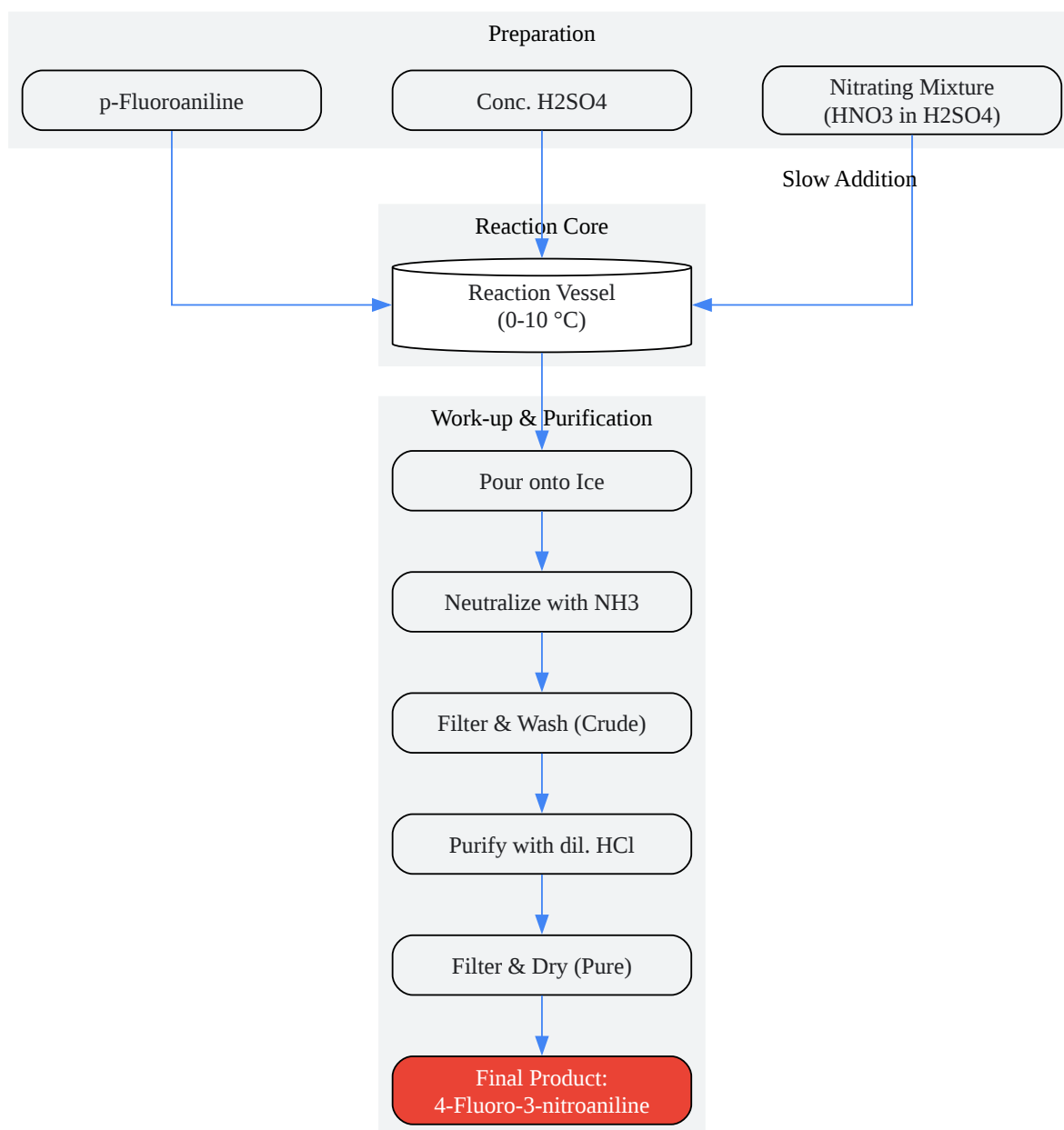
- p-Fluoroaniline
- Concentrated Sulfuric Acid (H₂SO₄, 100%)
- Concentrated Nitric Acid (HNO₃, 100%)
- Ice
- Concentrated Ammonia Solution
- Cold, Dilute Hydrochloric Acid (HCl) for purification

Procedure:

- **Preparation of Nitrating Mixture:** In a separate flask, carefully prepare the nitrating mixture by slowly adding a stoichiometric amount of 100% HNO₃ to a calculated volume of 100% H₂SO₄. This mixture should be pre-cooled in an ice bath.
- **Dissolution of Starting Material:** In the main reaction vessel, dissolve p-fluoroaniline in 100% H₂SO₄. The amount of sulfuric acid should be sufficient to ensure complete dissolution and maintain a stirrable mixture.
- **Nitration Reaction:** Cool the solution of p-fluoroaniline in an ice/salt bath to between 0-10 °C. Slowly add the pre-cooled nitrating mixture dropwise to the reaction vessel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is crucial during the addition.
- **Reaction Completion:** After the addition is complete, allow the reaction to stir at the controlled temperature for approximately one hour to ensure completion.
- **Work-up and Isolation:** Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the product. Neutralize the resulting acidic solution by the slow addition of a concentrated ammonia solution until it becomes alkaline.
- **Filtration and Washing:** Collect the precipitated orange crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts.
- **Purification:** For higher purity, the crude product can be stirred with cold, dilute hydrochloric acid. This step protonates the desired aniline, separating it from non-basic impurities. The

mixture is filtered, and the filtrate is then made alkaline with ammonia to re-precipitate the purified 4-fluoro-3-nitroaniline.[10]

- Drying: The final product is collected by filtration, washed with water, and dried under vacuum.



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Caption: Workflow for the synthesis of 4-fluoro-3-nitroaniline.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-fluoro-3-nitroaniline for drug developers lies in its utility as a versatile synthon. Its functional groups can be readily modified to construct more complex molecules with specific biological activities.

Role as a Precursor to Bioactive Scaffolds

While direct applications of 4-fluoro-3-nitroaniline are limited, its structural motifs are found in precursors to several classes of therapeutic agents. The substituted nitroaniline framework is particularly relevant in the development of nonsteroidal antiandrogens and kinase inhibitors.

- **Antiandrogen Analogs:** First-generation nonsteroidal antiandrogens such as Nilutamide and Bicalutamide are built upon a substituted 3-(trifluoromethyl)-4-nitroaniline core.^{[1][9]} Although not identical, the synthesis of these drugs highlights the established importance of the trifluoromethyl-nitroaniline scaffold in targeting the androgen receptor, a key driver in prostate cancer.^[11] The synthetic strategies used for these drugs provide a validated roadmap for how structures like 4-fluoro-3-nitroaniline can be elaborated into potent receptor antagonists.
- **Kinase Inhibitors:** The 4-fluoroaniline moiety is a well-established "hinge-binding" fragment in a vast number of kinase inhibitors, including Lapatinib and Gefitinib.^[5] The aniline nitrogen forms critical hydrogen bonds within the ATP-binding site of kinases like EGFR. The fluorine atom can enhance binding affinity and improve metabolic stability.^[5] Synthetic routes often start with a functionalized fluoroaniline, such as 4-fluoro-3-nitroaniline, which is then elaborated into the final inhibitor. The nitro group can be reduced to an amine, which can then be used in coupling reactions to build the core of the inhibitor.

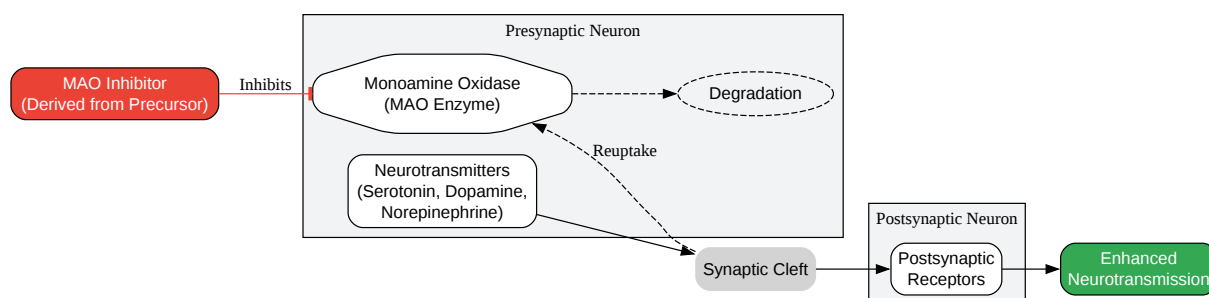
Potential Biological Activity and Mechanisms of Action

Inhibition of Cytochrome P450 (CYP) Enzymes: There is evidence that 4-fluoro-3-nitroaniline, like other aniline derivatives, may act as an inhibitor of Cytochrome P450 (CYP) enzymes.^[9] These enzymes are central to the metabolism of a majority of clinically used drugs.^[12]

Inhibition of CYP isoforms (e.g., CYP3A4, CYP2C9) can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered therapies and potentially causing adverse events.^{[13][14]} The mechanism can be reversible (competitive or non-competitive) or

irreversible (mechanism-based), where a reactive metabolite forms a covalent bond with the enzyme, rendering it permanently inactive.[13][15] For any new chemical entity derived from this starting material, a thorough CYP inhibition screening is a critical step in preclinical development.

Role as a Precursor for Monoamine Oxidase (MAO) Inhibitors: The 4-fluoro-3-nitroaniline scaffold can serve as a starting point for the synthesis of Monoamine Oxidase (MAO) inhibitors.[6] MAOIs are a class of drugs used in the treatment of depression and neurodegenerative diseases like Parkinson's.[16][17] They function by blocking the MAO enzyme, which is responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[16][18] By inhibiting MAO, these drugs increase the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[17] A synthetic route would involve the chemical modification of the amino and nitro groups of 4-fluoro-3-nitroaniline to create a pharmacophore capable of binding to the MAO active site.



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Caption: Mechanism of Monoamine Oxidase (MAO) Inhibitors.

Key Experimental Protocol: In Vitro CYP450 Inhibition Assay

To evaluate the potential for drug-drug interactions, a standardized in vitro CYP450 inhibition assay is essential. This protocol provides a self-validating framework to determine the IC_{50} value (the concentration of an inhibitor required to reduce enzyme activity by 50%) of a test compound like 4-fluoro-3-nitroaniline against key human CYP isoforms.

Objective: To determine the inhibitory potential of 4-fluoro-3-nitroaniline on the five major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

- Pooled Human Liver Microsomes (HLM)
- Test Compound (4-fluoro-3-nitroaniline) dissolved in a suitable solvent (e.g., DMSO)
- NADPH regenerating system (e.g., NADPH-A, NADPH-B)
- Incubation Buffer (e.g., Potassium Phosphate Buffer, pH 7.4)
- CYP-specific probe substrates and their corresponding known inhibitors (positive controls) (see table below)
- Acetonitrile with an internal standard (for reaction termination)
- 96-well incubation plates, LC-MS/MS system

Table 3: Probe Substrates and Positive Controls for CYP Inhibition Assay

CYP Isoform	Probe Substrate	Metabolite Measured	Positive Control Inhibitor
CYP1A2	Phenacetin	Acetaminophen	α -Naphthoflavone
CYP2C9	Diclofenac	4'-Hydroxydiclofenac	Sulfaphenazole
CYP2C19	S-Mephenytoin	4'-Hydroxymephenytoin	Ticlopidine
CYP2D6	Dextromethorphan	Dextrophan	Quinidine
CYP3A4	Midazolam	1'-Hydroxymidazolam	Ketoconazole

Procedure:

- **Preparation of Solutions:** Prepare serial dilutions of the test compound (e.g., 8 concentrations from 0.1 to 100 μ M) and the positive control inhibitors in the incubation buffer.
- **Pre-incubation:** In a 96-well plate, add the HLM, incubation buffer, and the test compound (or positive control, or vehicle control). Allow this mixture to pre-incubate at 37°C for 5-10 minutes.
- **Initiation of Reaction:** Add the CYP-specific probe substrate to each well to initiate the metabolic reaction.
- **Main Incubation:** Immediately add the NADPH regenerating system to start the enzymatic process. Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Termination:** Stop the reaction by adding cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.
- **Sample Processing:** Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
- **LC-MS/MS Analysis:** Quantify the amount of the specific metabolite formed in each well using a validated LC-MS/MS method.

- **Data Analysis:** Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

4-Fluoro-3-nitroaniline is classified as harmful if swallowed and can cause skin and eye irritation.[19][20] Subchronic toxicology studies in rats have shown that high doses can lead to alterations in the hematopoietic system, characteristic of hemolytic anemia.[6] It may also induce methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues.[20]

Handling Precautions:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
- Avoid breathing dust. Use a dust mask or respirator if necessary.
- Keep away from heat, open flames, and strong oxidizing agents.[2]
- Store in a tightly closed container in a cool, dry place.[2]

Conclusion

4-Fluoro-3-nitroaniline (CAS 403-99-6) is more than a simple chemical intermediate; it is a strategic building block for the synthesis of complex, biologically active molecules. Its value is demonstrated by the structural similarity of its core to precursors of established pharmaceuticals, particularly in the fields of oncology and neurology. A thorough understanding of its synthesis, reactivity, and potential biological interactions, such as the inhibition of CYP450 enzymes, is paramount for its effective use in drug discovery. The protocols and data presented herein provide a robust foundation for researchers and scientists to leverage the unique properties of this compound, enabling the rational design and development of the next generation of therapeutic agents.

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